molecular formula C8H17NO B3021506 3-Hydroxy-1-propylpiperidine CAS No. 27361-79-1

3-Hydroxy-1-propylpiperidine

Cat. No.: B3021506
CAS No.: 27361-79-1
M. Wt: 143.23 g/mol
InChI Key: AZQRDHDQFFRTTI-UHFFFAOYSA-N
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Description

3-Hydroxy-1-propylpiperidine is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its hydroxyl group attached to the third carbon and a propyl group attached to the first carbon of the piperidine ring. It has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-propylpiperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxypropylamine with 1,5-dibromopentane in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-propylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-1-propylpiperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving piperidine compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .

Properties

IUPAC Name

1-propylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-6-3-4-8(10)7-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQRDHDQFFRTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314384
Record name 1-Propyl-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27361-79-1
Record name 1-Propyl-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27361-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propyl-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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